2-chloro-N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine
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Overview
Description
G9a is a histone methyltransferase responsible for catalyzing the mono- and dimethylation of lysine 9 on histone H3 (H3K9me1 and H3K9me2), which are epigenetic marks associated with transcriptional repression . The inhibition of G9a by G9a-IN-1 has shown potential in various therapeutic applications, particularly in cancer treatment, due to its role in gene expression regulation and tumor progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of G9a-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps typically include:
Formation of the Core Structure: The core structure of G9a-IN-1 is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance the compound’s inhibitory activity and selectivity.
Purification: The final product is purified using chromatographic techniques to obtain a high-purity compound suitable for biological testing.
Industrial Production Methods
Industrial production of G9a-IN-1 follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Reaction conditions such as temperature, solvent, and catalysts are optimized to maximize yield and minimize by-products.
Scalability: The synthesis process is scaled up using batch or continuous flow reactors to produce large quantities of G9a-IN-1.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
G9a-IN-1 undergoes various chemical reactions, including:
Oxidation: G9a-IN-1 can undergo oxidation reactions, particularly at its functional groups, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound.
Substitution: Substitution reactions are commonly employed to introduce or modify functional groups on the core structure of G9a-IN-1.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to achieve reduction reactions.
Substitution: Various nucleophiles and electrophiles are used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of G9a-IN-1 with modified functional groups, which can be further tested for their biological activity and selectivity .
Scientific Research Applications
G9a-IN-1 has a wide range of scientific research applications, including:
Cancer Research: G9a-IN-1 is extensively studied for its potential in cancer therapy.
Epigenetic Studies: G9a-IN-1 is used as a tool compound to study the role of histone methylation in gene expression and epigenetic regulation.
Stem Cell Research: G9a-IN-1 is used to investigate the role of G9a in stem cell differentiation and reprogramming.
Mechanism of Action
G9a-IN-1 exerts its effects by specifically binding to the active site of G9a, thereby inhibiting its methyltransferase activity. This inhibition prevents the methylation of histone H3 at lysine 9, leading to changes in chromatin structure and gene expression. The molecular targets of G9a-IN-1 include the histone H3 lysine 9 residues, and its pathways involve the regulation of gene expression through epigenetic modifications .
Comparison with Similar Compounds
Similar Compounds
BIX-01294: A well-known G9a inhibitor used in various research studies, but with lower selectivity compared to G9a-IN-1.
Uniqueness of G9a-IN-1
G9a-IN-1 is unique due to its high selectivity and potency in inhibiting G9a compared to other similar compounds. Its well-defined mechanism of action and favorable pharmacokinetic properties make it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
2-chloro-6-methoxy-N-(1-propan-2-ylpiperidin-4-yl)-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36ClN5O2/c1-17(2)30-12-7-18(8-13-30)26-23-19-15-21(31-3)22(16-20(19)27-24(25)28-23)32-14-6-11-29-9-4-5-10-29/h15-18H,4-14H2,1-3H3,(H,26,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTIAKXLWWMKSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OCCCN4CCCC4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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